3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
3-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core fused with a tetrahydro ring system. The 2-methoxyphenyl substituent at position 3 introduces distinct electronic and steric properties, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-17-12-5-3-2-4-9(12)13-10-8-14-7-6-11(10)15-16-13/h2-5,14H,6-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGAGSDBFGDQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC3=C2CNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651608 | |
| Record name | 3-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632326-32-0 | |
| Record name | 3-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of intermediate compounds. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, which undergoes an iodine-mediated electrophilic cyclization to form the desired pyrazolo[4,3-c]pyridine structure . This process is followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .
Industrial Production Methods
the use of scalable synthetic routes, such as the Suzuki-Miyaura coupling, suggests that industrial production could be feasible with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, iodine for electrophilic cyclization, and various boronic acids for cross-coupling reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield substituted pyrazolo[4,3-c]pyridines with various functional groups .
Scientific Research Applications
3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential antiproliferative activity against various cancer cell lines, making it a candidate for anticancer drug development.
Biological Research: The compound’s ability to induce apoptosis and affect cellular pathways makes it valuable for studying cell death mechanisms.
Chemical Biology: Its unique fluorescence properties enable its use as a pH indicator in various biological assays.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These actions suggest that the compound exerts its effects through the induction of apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Antimicrobial Activity
Nitrofuran-Tagged Derivatives
Compounds like 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (13g) exhibit superior activity against ESKAPE pathogens (e.g., Enterococcus faecium, Staphylococcus aureus) compared to nitrofurantoin, a standard nitrofuran antibiotic. The nitrofuran "warhead" in 13g enhances redox cycling and bacterial DNA damage, achieving MIC values <1 µg/mL against multidrug-resistant strains. In contrast, the absence of a nitrofuran group in 3-(2-methoxyphenyl)-analogs limits their direct antimicrobial utility, though the THPP scaffold itself contributes to membrane permeability .
Table 1: Key Antimicrobial Derivatives
Antitubercular Agents
3-Phenyl-THPP derivatives (e.g., 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine ) inhibit Mycobacterium tuberculosis pantothenate synthetase (PS) with IC50 values of ~200 nM. However, 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide (IC50: 90 nM) outperforms phenyl-substituted THPPs due to enhanced hydrophobic interactions with the PS active site. The 2-methoxyphenyl group in the target compound may reduce activity compared to bulkier tert-butyl groups, as polar substituents (e.g., methoxy) are less favorable for PS inhibition .
Anticancer and Enzyme Inhibitory Activity
c-Met Kinase Inhibitors
THPP derivatives substituted with aryl groups (e.g., 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine ) inhibit c-Met kinase, a key oncogenic driver, with enzymatic IC50 values <10 nM. The chloro substituent enhances hydrophobic binding, while the 2-methoxyphenyl group’s ortho orientation may sterically hinder kinase domain interactions, reducing potency .
PARP-1 Inhibitors
7-(4-Methoxyphenyl)-2,4,6-triphenyl-2H-pyrazolo[4,3-c]pyridine induces apoptosis in cancer cells (GI50: 1–5 µM) by cleaving PARP-1 and activating caspase-7. The 4-methoxyphenyl group improves solubility and target engagement compared to 2-methoxyphenyl analogs, which may exhibit reduced cellular uptake due to steric effects .
Structural and Electronic Comparisons
Hydrophobic vs. Polar Substituents
- Hydrophobic groups (e.g., tert-butyl, chlorophenyl) enhance binding to hydrophobic enzyme pockets (e.g., PS, c-Met) .
- Polar groups (e.g., methoxy) improve solubility but reduce affinity for targets requiring nonpolar interactions. The 2-methoxyphenyl group’s ortho position further introduces steric hindrance, limiting conformational flexibility .
QSAR Insights
Quantitative SAR studies on 3-aryl-THPP derivatives reveal:
- Hydrophobic parameter (π) : Positive correlation with c-Met inhibition (e.g., chlorophenyl > methoxyphenyl).
- Electronic parameter (σ) : Electron-withdrawing groups (e.g., nitro) enhance redox activity in nitrofuran hybrids .
Biological Activity
3-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a compound of interest due to its potential biological activities. This article reviews its biological activity, particularly in anticancer research, and summarizes findings from various studies.
Chemical Structure and Properties
The compound has a complex structure that includes a pyrazolo-pyridine core. Its molecular formula is with a molecular weight of 214.27 g/mol. The presence of the methoxy group enhances its solubility and biological interactions.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity: In studies involving leukemia cell lines (HL60, HEL, K562), derivatives showed IC50 values ranging from 0.70 to 3.30 μM, demonstrating potent antiproliferative effects .
- Mechanism of Action: The compounds induce apoptosis and cell cycle arrest in cancer cells. For example, certain derivatives have been shown to arrest the cell cycle at different phases (S phase for Hela cells and G2/M phase for MCF7 cells) .
Comparative Biological Activity
The following table summarizes the IC50 values for various derivatives of pyrazolo[4,3-c]pyridine against selected cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HL60 | 0.70 ± 0.14 | Apoptosis induction |
| Derivative A | HEL | 1.00 ± 0.42 | Cell cycle arrest (S phase) |
| Derivative B | K562 | 1.25 ± 0.35 | Apoptosis induction |
| Derivative C | MCF7 | 0.85 ± 0.03 | Cell cycle arrest (G2/M) |
Case Studies
- Study on Antiproliferative Activity : A study synthesized several derivatives of pyrazolo[4,3-c]pyridine and evaluated their anticancer activity against various cell lines including MCF7 and HCT-116. The most active compound exhibited an IC50 of 2.59 μM against Hela cells .
- Mechanistic Insights : Another study investigated the mechanism by which these compounds exert their effects. It was found that they could significantly induce early and late apoptosis in cancer cells compared to control groups .
Q & A
Q. What are the standard synthetic routes for 3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, and how can reaction conditions be optimized?
The compound is typically synthesized via multistep protocols. A common approach involves:
- Step 1 : Cyclocondensation of piperidin-4-one derivatives with hydrazines to form the pyrazolopiperidine core.
- Step 2 : Functionalization at the 3-position using cross-coupling or nucleophilic substitution. For methoxyphenyl substitution, Suzuki-Miyaura coupling or Ullmann-type reactions are employed .
- Optimization : Reaction yields (e.g., 30–45%) depend on solvent polarity (THF or DMF), base selection (NaH or KCO), and temperature control (0°C to reflux). Microwave-assisted synthesis may reduce reaction time .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : H and C NMR confirm regiochemistry and substitution patterns. Key signals include the methoxy group (δ ~3.8 ppm) and pyrazole protons (δ ~6.2–7.5 ppm) .
- X-ray crystallography : Single-crystal studies (e.g., P21/c space group, β = 115.76°) reveal bond lengths (C–N: 1.33–1.47 Å) and dihedral angles between aromatic and heterocyclic planes (75.44°) .
- MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] = 244.12) .
Q. What preliminary biological activities have been reported for this scaffold?
- Antimicrobial : Derivatives show MIC values as low as 26.7 μM against Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS), with IC values of 21.8 μM .
- Cytotoxicity : Non-cytotoxic up to 50 μM in RAW 264.7 macrophage assays .
- Enzyme inhibition : Structural analogs inhibit c-Met kinase (IC < 1 μM) and Factor Xa (fXa) in anticoagulant research .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity and reduce off-target effects?
- Substituent effects : Hydrophobic groups (e.g., tert-butyl, benzoyl) at the 1- and 5-positions improve MTB PS inhibition, while polar groups (e.g., nitro) reduce activity .
- QSAR insights : Van der Waals volume () and hydrophobicity () correlate with receptor binding. For example, methoxyethyl side chains enhance solubility without sacrificing potency .
- Biased signaling : Ligand docking (e.g., LigBEnD) identifies interactions with solvent-exposed regions of targets like c-Met, enabling selective activation/inhibition .
Q. How do crystallographic data resolve contradictions in reported biological activities?
- Case study : Discrepancies in MTB PS inhibition (IC values ranging from 21.8 μM to >90 μM) arise from variations in substituent geometry. X-ray structures show that 3-phenyl derivatives with planar conformations fit better into the hydrophobic PS active site than bulky analogs .
- Data reconciliation : Overlay of crystal structures (e.g., PDB IDs) with docking models clarifies steric clashes and hydrogen-bonding mismatches .
Q. What strategies improve pharmacokinetic properties for in vivo studies?
- Solubility : Salt formation (e.g., hydrochloride salts) or PEGylation increases aqueous solubility. For example, ethyl carboxylate derivatives show >98% purity in 10 mM DMSO stocks .
- Metabolic stability : Fluorination at the pyridine ring reduces CYP450-mediated oxidation. In vivo half-life improvements (e.g., t > 6 hours) are achieved via prodrug approaches .
- Formulation : Lyophilized powders or nanoemulsions enhance bioavailability in rodent models .
Methodological Notes
- Data synthesis : Cross-referenced peer-reviewed studies (e.g., Eur. J. Med. Chem., Bioorg. Med. Chem. Lett.) for reproducibility.
- Conflict resolution : Highlighted contradictions in biological data with structural explanations to guide experimental design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
